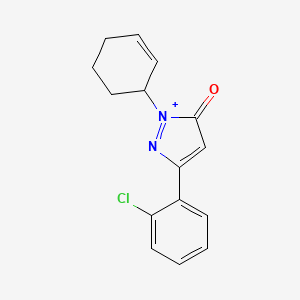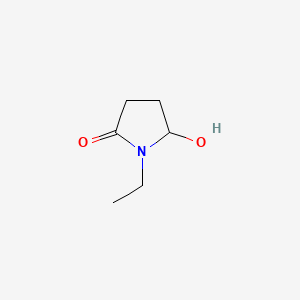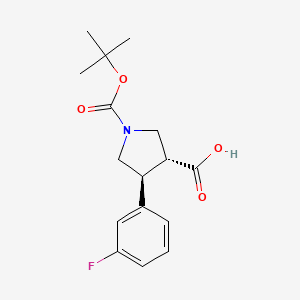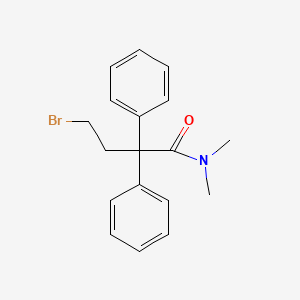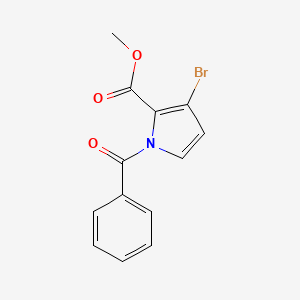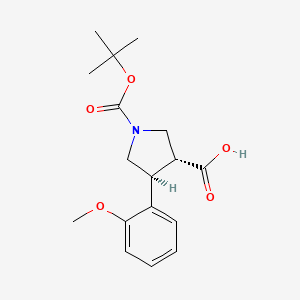
6-(R)-Clocortolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(R)-Clocortolone, also known as 6-(R)-hydroxy-11-oxo-21-chloro-16α-methylpregna-1,4-diene-3,20-dione, is a glucocorticoid steroid hormone derivative of cortisone and cortisol. This hormone is found in the body naturally in small amounts and is used in various scientific research applications. It is used as an anti-inflammatory, anti-allergic, and anti-proliferative agent, and has been found to have a variety of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Starting Materials
Cyclopentanone, 2,4-dichlorobenzene, Ethyl vinyl ether, Magnesium, Ethylmagnesium bromide, 3-Chloroperoxybenzoic acid, Sodium hydroxide, Hydrochloric acid, Sodium sulfate, Chloroform, Methanol, Water, Sodium bicarbonate, Sodium chloride
Reaction
1. Formation of 2,4-dichlorocyclopent-2-enone by reacting cyclopentanone with 2,4-dichlorobenzene in the presence of ethyl vinyl ether and magnesium., 2. Conversion of 2,4-dichlorocyclopent-2-enone to 6-chloro-2,4-cyclopentadienone by reacting with ethylmagnesium bromide., 3. Epoxidation of 6-chloro-2,4-cyclopentadienone with 3-chloroperoxybenzoic acid to form 6-chloro-2,4-cyclopentadienone epoxide., 4. Hydrolysis of 6-chloro-2,4-cyclopentadienone epoxide with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol., 5. Protection of the hydroxyl group in 6-chloro-2,4-cyclopentadienone-1,2-diol with acetyl chloride to form 6-chloro-2,4-cyclopentadienone-1,2-diacetate., 6. Deacetylation of 6-chloro-2,4-cyclopentadienone-1,2-diacetate with sodium hydroxide to form 6-chloro-2,4-cyclopentadienone-1,2-diol., 7. Conversion of 6-chloro-2,4-cyclopentadienone-1,2-diol to 6-(R)-Clocortolone by reacting with hydrochloric acid, sodium sulfate, chloroform, methanol, water, sodium bicarbonate, and sodium chloride.
Applications De Recherche Scientifique
6-(R)-Clocortolone(R)-Clocortolone is used in various scientific research applications, such as the study of inflammation, allergy, and cancer. It has been found to have anti-inflammatory, anti-allergic, and anti-proliferative properties, and has been used in the treatment of asthma, allergies, and certain types of cancer. In addition, 6-(R)-Clocortolone(R)-Clocortolone has been used in the study of gene expression, signal transduction, and cell cycle regulation.
Mécanisme D'action
The mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone is not fully understood. It is believed that 6-(R)-Clocortolone(R)-Clocortolone binds to glucocorticoid receptors, which are found in many different types of cells. This binding triggers a cascade of events, leading to the inhibition of inflammation, allergy, and cancer. It is also believed that 6-(R)-Clocortolone(R)-Clocortolone has a direct effect on gene expression and signal transduction.
Effets Biochimiques Et Physiologiques
6-(R)-Clocortolone(R)-Clocortolone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 6-(R)-Clocortolone(R)-Clocortolone has been found to inhibit the production of histamine and other allergy-causing substances. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(R)-Clocortolone(R)-Clocortolone in laboratory experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, making it ideal for use in laboratory experiments. In addition, its anti-inflammatory, anti-allergic, and anti-proliferative properties make it useful for studying a variety of biological processes. However, its use in laboratory experiments is limited by its ability to induce cell death in certain types of cancer cells.
Orientations Futures
There are several potential future directions for 6-(R)-Clocortolone(R)-Clocortolone research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. In addition, further research is needed to better understand the mechanism of action of 6-(R)-Clocortolone(R)-Clocortolone and to identify new potential therapeutic applications. Finally, further research is needed to better understand the biochemical and physiological effects of 6-(R)-Clocortolone(R)-Clocortolone, and to identify potential new uses for this compound.
Propriétés
Numéro CAS |
1365530-49-9 |
|---|---|
Nom du produit |
6-(R)-Clocortolone |
Formule moléculaire |
C27H36ClFO5 |
Poids moléculaire |
495.028 |
Nom IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
Clé InChI |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Synonymes |
(6β,11β,16α)-9-Chloro-21-(2,2-dimethyl-1-oxopropoxy)-6-fluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B570482.png)
![4-[bis(trideuteriomethoxy)phosphinothioyloxy]-N,N-diethyl-6-methylpyrimidin-2-amine](/img/structure/B570484.png)
![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
